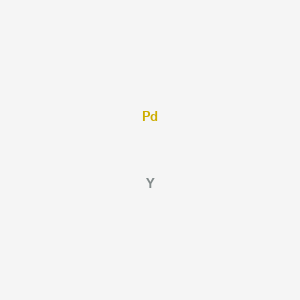
Palladium--yttrium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–yttrium (1/1) is an intermetallic compound composed of equal parts palladium and yttrium. This compound is known for its unique properties, particularly in the field of catalysis and hydrogen storage. Palladium is a versatile transition metal widely used in various chemical reactions, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/1) can be synthesized using various methods, including:
Magnetron Sputtering: This technique involves depositing thin films of palladium and yttrium onto a substrate.
Industrial Production Methods
Industrial production of palladium–yttrium (1/1) often involves high-temperature processes and precise control of the stoichiometry to ensure the correct ratio of palladium to yttrium. Techniques such as arc melting and induction melting are commonly used to produce bulk quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Palladium–yttrium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide.
Reduction: Palladium–yttrium (1/1) can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include palladium oxide, yttrium oxide, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Palladium–yttrium (1/1) has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Palladium–yttrium (1/1) can be compared to other similar compounds, such as:
Palladium–silver (1/1): Both compounds are used in catalysis, but palladium–yttrium (1/1) has a higher hydrogen absorption capacity.
Palladium–copper (1/1): Similar to palladium–yttrium (1/1), palladium–copper (1/1) is used in hydrogen storage, but it has different catalytic properties.
Yttrium–nickel (1/1): This compound is also used in hydrogen storage but has different structural and electronic properties compared to palladium–yttrium (1/1)
Properties
CAS No. |
37295-18-4 |
|---|---|
Molecular Formula |
PdY |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
palladium;yttrium |
InChI |
InChI=1S/Pd.Y |
InChI Key |
UBQALOXXVZQHGR-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















